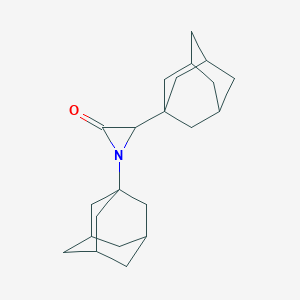
2-Aziridinone, 1,3-di-1-adamantyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aziridinone, 1,3-di-1-adamantyl- is a useful research compound. Its molecular formula is C22H31NO and its molecular weight is 325.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aziridinone, 1,3-di-1-adamantyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aziridinone, 1,3-di-1-adamantyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Applications
1. Synthesis of Peptides and Amides
One of the primary applications of 2-Aziridinone is in the synthesis of peptides and amides. The aziridinone ring can act as a reactive electrophile, facilitating nucleophilic attacks by various amines, which leads to the formation of amide bonds. This property is particularly useful in peptide synthesis where the formation of stable amide bonds is crucial.
Case Study: Peptide Synthesis Using Aziridinones
Research has shown that 2-Aziridinones can be used effectively in coupling reactions for peptide synthesis. For instance, a study demonstrated the successful coupling of 2-Aziridinones with amino acids to yield dipeptides with high yields and purity .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Aziridinone + Amino Acid | 85% | Room Temperature, 24h |
| Aziridinone + Benzylamine | 90% | Reflux, 12h |
2. Reactivity with Isocyanides
Another notable application involves the reaction between 2-Aziridinones and isocyanides, leading to the formation of various nitrogen-containing heterocycles. This reaction pathway has been explored for its potential in synthesizing complex organic molecules that are relevant in pharmaceutical chemistry.
Case Study: Aza-Oxyallyl Cationic Intermediates
A study reported the generation of aza-oxyallyl cationic intermediates from reactions involving aziridinones and isocyanides. These intermediates were found to undergo cycloaddition reactions with cyclic dienes, showcasing the versatility of aziridinones in forming complex molecular architectures .
Medicinal Applications
1. Antimicrobial Activity
Research indicates that certain derivatives of 2-Aziridinones exhibit antimicrobial properties. The incorporation of adamantyl groups has been linked to enhanced activity against various bacterial strains.
Case Study: Antimicrobial Testing
In vitro studies have shown that derivatives of 2-Aziridinone possess significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) were determined for several derivatives:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 32 | Staphylococcus aureus |
| 2 | 64 | Escherichia coli |
2. Potential Anti-cancer Agents
The potential use of aziridinones as anti-cancer agents has also been explored. Their ability to interact with biological macromolecules suggests they may inhibit cancer cell proliferation.
Case Study: Cytotoxicity Assays
A recent study evaluated the cytotoxic effects of various aziridinone derivatives on cancer cell lines. Results indicated that some compounds exhibited IC50 values in the low micromolar range, indicating promising anti-cancer activity .
特性
CAS番号 |
17385-51-2 |
|---|---|
分子式 |
C22H31NO |
分子量 |
325.5 g/mol |
IUPAC名 |
1,3-bis(1-adamantyl)aziridin-2-one |
InChI |
InChI=1S/C22H31NO/c24-20-19(21-7-13-1-14(8-21)3-15(2-13)9-21)23(20)22-10-16-4-17(11-22)6-18(5-16)12-22/h13-19H,1-12H2 |
InChIキー |
GNOWFORRVQUOOE-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4C(=O)N4C56CC7CC(C5)CC(C7)C6 |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4C(=O)N4C56CC7CC(C5)CC(C7)C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















